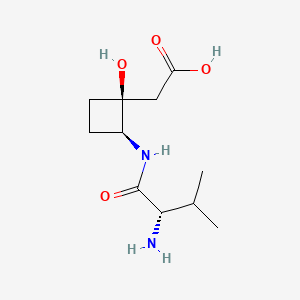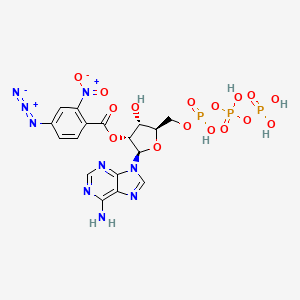
3-Mercapto-3-methyl-1-butanol
Descripción general
Descripción
3-Mercapto-3-methyl-1-butanol is an organosulfur compound with the molecular formula C5H12OS. It is characterized by the presence of both a thiol group and a hydroxyl group, making it a thiol alcohol. This compound is known for its distinctive odor, which is often described as meaty or savory. It is found naturally in certain foods and beverages, such as coffee and Sauvignon Blanc wine, and is also present in the urine of domestic cats and leopards .
Mecanismo De Acción
Target of Action
3-Mercapto-3-methyl-1-butanol, also known as MMB, is a common odorant found in food and cat urine . The primary targets of MMB are the olfactory receptors, which are responsible for the sense of smell. The aromas ascribed to MMB include catty, roasty, broth-like, meaty, and savory, or similar to cooked leeks .
Biochemical Pathways
The biochemical pathways affected by MMB are primarily those involved in olfaction, or the sense of smell. When MMB binds to olfactory receptors, it initiates a signal transduction pathway that results in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell. The exact details of these pathways are complex and involve a variety of biochemical reactions .
Result of Action
The primary result of MMB’s action is the perception of a specific smell. This is a result of MMB’s interaction with olfactory receptors and the subsequent signal transduction pathways that lead to the generation of a nerve impulse. This impulse is then interpreted by the brain as a specific smell .
Análisis Bioquímico
Biochemical Properties
3-Mercapto-3-methyl-1-butanol plays a significant role in biochemical reactions due to its unique structure, which includes a primary alcohol group and a tertiary thiol group. These functional groups allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the enzymatic oxidation and metabolic processing of unsaturated fatty acids. The compound can form conjugates with cysteine or glutathione, which are then cleaved by β-lyase during alcoholic fermentation . These interactions are crucial for its role as a semiochemical in scent-marking by male leopards and domestic cats .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways. Additionally, its presence can alter cell signaling pathways, leading to changes in cellular responses. The compound’s impact on cellular metabolism is also significant, as it can influence the levels of various metabolites and the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in the oxidation of unsaturated fatty acids can modulate their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to changes in its biochemical activity. Additionally, long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, including alterations in metabolic pathways and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-lyase, which cleaves its conjugates with cysteine or glutathione. These interactions are crucial for its role in the metabolic processing of unsaturated fatty acids. The compound can also influence metabolic flux and the levels of various metabolites, further highlighting its importance in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within cells can be influenced by these interactions. Understanding its transport and distribution is essential for elucidating its role in various biochemical processes .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for its role in various cellular processes, including metabolic pathways and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Mercapto-3-methyl-1-butanol can be synthesized through various methods. One common synthetic route involves the activation of ethyl acetate with lithium bis(trimethylsilyl)amide at the α-position, followed by coupling with acetone to form ethyl 3-hydroxy-3-methylbutyrate. This intermediate is then brominated, treated with thiourea, and hydrolyzed to yield 3-mercapto-3-methyl-butyric acid. Finally, the acid is reduced with lithium aluminum hydride to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the compound meets the required purity standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Mercapto-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethers.
Substitution: Thioethers, sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
3-Mercapto-3-methyl-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a standard in isotope dilution assays and as a reagent in organic synthesis.
Biology: The compound is studied for its role as a semiochemical in animal behavior, particularly in scent marking by cats and leopards.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is utilized in the flavor and fragrance industry due to its distinctive odor profile
Comparación Con Compuestos Similares
3-Mercapto-3-methyl-1-butanol is unique due to its combination of a thiol and hydroxyl group. Similar compounds include:
- 3-Mercapto-3-methyl-2-pentanone
- 4-Mercapto-4-methyl-2-pentanone
- 8-Mercapto-p-menthan-3-one
- 2-Mercapto-2-methylbutane
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties .
Propiedades
IUPAC Name |
3-methyl-3-sulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187870 | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
186.00 °C. @ 730.00 mm Hg | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.989 (20°) | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
34300-94-2 | |
| Record name | 3-Mercapto-3-methylbutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34300-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034300942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-3-METHYL-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RF3LN9685 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-mercapto-3-methyl-1-butanol in felines?
A1: this compound is a volatile organic compound found in the urine of several feline species. Research suggests it acts as a scent signal, playing a role in communication related to territorial marking and potentially other social interactions [, ]. Studies on domestic cats have shown that this compound is derived from felinine, an amino acid found in their urine, through enzymatic processes [, ].
Q2: How does the production of this compound differ between Iriomote cats and Tsushima leopard cats?
A2: Despite their close genetic relationship, Iriomote cats exhibit significantly higher levels of this compound in their urine compared to Tsushima leopard cats []. Interestingly, both subspecies have similar urinary levels of felinine, the precursor to this compound. This suggests that the difference stems from variations in the catalytic activities of enzymes responsible for breaking down felinine into this compound in each subspecies [].
Q3: Does human saliva affect the concentration of this compound?
A3: Yes, human saliva can significantly reduce the concentration of this compound []. This degradation is attributed to enzymatic activity in saliva, as heat-treated saliva does not show the same effect. The degree of degradation varies depending on individual salivary enzyme activity and the initial concentration of this compound []. This interaction is particularly relevant in understanding the perception of aftertaste, as this compound is an odor-active compound found in certain foods [].
Q4: How does thermal processing impact the concentration of this compound in coffee?
A4: Studies on coffee drinks have shown that thermal processing methods, particularly retort sterilization, can significantly alter the concentration of this compound []. Retort sterilization leads to a decrease in the flavor dilution (FD) factor of this compound, suggesting a reduction in its perceived intensity. This change in concentration contributes to the distinct flavor profile of retort-sterilized coffee compared to unsterilized or UHT-sterilized coffee [].
Q5: Are there analytical techniques to measure this compound?
A5: Yes, Gas Chromatography/Olfactometry (GC/O) is a common method used to identify and quantify this compound in various samples, including food products and biological samples like urine [, ]. This technique separates volatile compounds based on their physical properties and allows for the detection and quantification of individual odorants like this compound based on their retention times and odor profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)

![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)

![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
